(R)-2-(3-Vinylphenyl)piperidine
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Overview
Description
®-2-(3-Vinylphenyl)piperidine is a chiral compound featuring a piperidine ring substituted with a vinyl group at the 3-position of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(3-Vinylphenyl)piperidine typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the appropriate piperidine derivative.
Vinylation: The vinyl group is introduced to the phenyl ring through a palladium-catalyzed Heck reaction. This reaction involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst and a base.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution to obtain the ®-enantiomer.
Industrial Production Methods
Industrial production of ®-2-(3-Vinylphenyl)piperidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
®-2-(3-Vinylphenyl)piperidine undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation is typically carried out using a palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Ethyl-substituted piperidine.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
®-2-(3-Vinylphenyl)piperidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is used in studies investigating the interaction of chiral molecules with biological targets.
Industrial Applications: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-2-(3-Vinylphenyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The vinyl group can participate in π-π interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(3-Vinylphenyl)piperidine: The enantiomer of ®-2-(3-Vinylphenyl)piperidine.
2-(3-Vinylphenyl)pyrrolidine: A similar compound with a pyrrolidine ring instead of a piperidine ring.
2-(3-Vinylphenyl)morpholine: A similar compound with a morpholine ring.
Uniqueness
®-2-(3-Vinylphenyl)piperidine is unique due to its chiral nature and the presence of both a piperidine ring and a vinyl group. This combination of structural features imparts specific chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C13H17N |
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Molecular Weight |
187.28 g/mol |
IUPAC Name |
(2R)-2-(3-ethenylphenyl)piperidine |
InChI |
InChI=1S/C13H17N/c1-2-11-6-5-7-12(10-11)13-8-3-4-9-14-13/h2,5-7,10,13-14H,1,3-4,8-9H2/t13-/m1/s1 |
InChI Key |
UYJUGLXRVSWTTG-CYBMUJFWSA-N |
Isomeric SMILES |
C=CC1=CC(=CC=C1)[C@H]2CCCCN2 |
Canonical SMILES |
C=CC1=CC(=CC=C1)C2CCCCN2 |
Origin of Product |
United States |
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